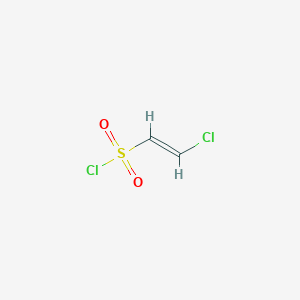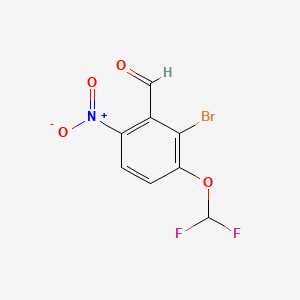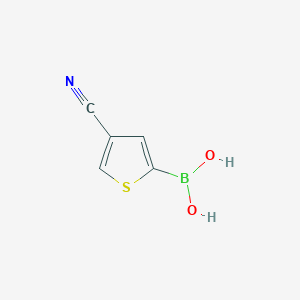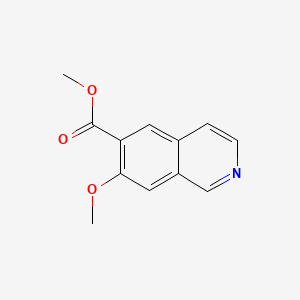![molecular formula C16H11F2N3OS B13463935 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and benzamide groups. One common method involves the condensation of 3,5-difluoroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide involves its interaction with specific molecular targets. The thiazole ring and difluorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide stands out due to the presence of the thiazole ring and difluorophenyl group, which confer unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions.
Properties
Molecular Formula |
C16H11F2N3OS |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-[[4-(3,5-difluorophenyl)-1,3-thiazol-2-yl]amino]benzamide |
InChI |
InChI=1S/C16H11F2N3OS/c17-11-4-10(5-12(18)7-11)14-8-23-16(21-14)20-13-3-1-2-9(6-13)15(19)22/h1-8H,(H2,19,22)(H,20,21) |
InChI Key |
IEBQFHNKUZQVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC(=C3)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


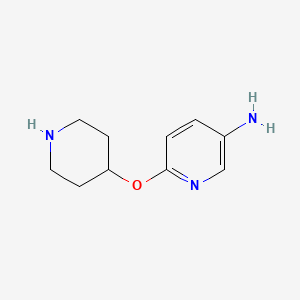
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)
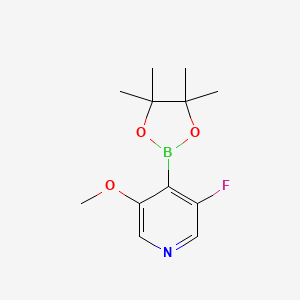

![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
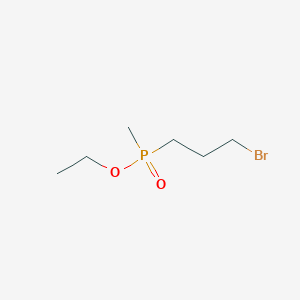
![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)
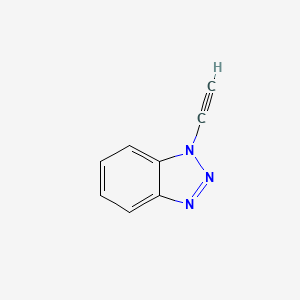
![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
